molecular formula C20H23ClN2O2 B112010 Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride CAS No. 159635-46-8

Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride

Cat. No.: B112010
CAS No.: 159635-46-8
M. Wt: 358.9 g/mol
InChI Key: RYRYYTKTCIUNOB-UHFFFAOYSA-N
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Description

Benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique three-dimensional architecture, which includes an indoline and a piperidine ring connected through a spiro carbon. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride typically involves multi-step organic reactions. One common method starts with the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting an indoline derivative with a piperidine precursor under acidic or basic conditions, often using a catalyst to facilitate the cyclization.

    Cyclization Reaction: Indoline derivatives are reacted with piperidine precursors in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) or a strong base like sodium hydride (NaH).

    Esterification: The resulting spirocyclic intermediate is then esterified with benzyl chloroformate (Cbz-Cl) to form the benzyl ester.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of Benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for maintaining the stereoselectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) or thiols to introduce new substituents on the aromatic ring or the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides or thiol-substituted derivatives.

Scientific Research Applications

Benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds. Its unique structure makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive molecule. Its spirocyclic structure is often found in natural products with significant biological activities, making it a candidate for drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with various biological targets makes it a promising lead compound.

    Industry: Utilized in the development of new materials and catalysts. Its stability and reactivity profile make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indoline-3,4’-piperidine] derivatives: These compounds share the spirocyclic core but differ in their substituents, which can significantly alter their chemical and biological properties.

    Spirooxindoles: Another class of spirocyclic compounds with an oxindole core, known for their diverse biological activities and applications in medicinal chemistry.

Uniqueness

Benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride is unique due to its specific combination of an indoline and piperidine ring, which imparts distinct physicochemical properties. Its hydrochloride salt form enhances solubility, making it more versatile for various applications compared to its non-salt counterparts.

Properties

IUPAC Name

benzyl spiro[2H-indole-3,4'-piperidine]-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2.ClH/c23-19(24-14-16-6-2-1-3-7-16)22-15-20(10-12-21-13-11-20)17-8-4-5-9-18(17)22;/h1-9,21H,10-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRYYTKTCIUNOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597554
Record name Benzyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159635-46-8
Record name Benzyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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